5,6-Dimethylpyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its sulfonyl chloride functional group, which makes it a valuable intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylpyridine-3-sulfonyl chloride typically involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group. This process can be optimized by controlling the reaction conditions, such as temperature and the concentration of reagents . The general steps are as follows:
Diazotation: 3-aminopyridines are treated with sodium nitrite and hydrochloric acid to form diazonium chlorides.
Substitution: The diazonium chlorides are then reacted with sulfur dioxide and chlorine to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes often use concentrated sulfuric acid or oleum under controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonic acid under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the sulfonyl chloride group.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by the reduction of the sulfonyl chloride group.
Scientific Research Applications
5,6-Dimethylpyridine-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dimethylpyridine-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways are primarily related to its ability to modify other molecules through these reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethylpyridine-3-sulfonyl chloride
- Pyridine-3-sulfonyl chloride
- 4-Methylpyridine-3-sulfonyl chloride
Uniqueness
5,6-Dimethylpyridine-3-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes .
Biological Activity
5,6-Dimethylpyridine-3-sulfonyl chloride is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and implications in therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C₇H₈ClNO₂S
Molecular Weight : 201.66 g/mol
CAS Number : 1781875-71-5
The compound features a pyridine ring substituted with two methyl groups at positions 5 and 6 and a sulfonyl chloride group at position 3. This unique structure contributes to its reactivity and biological potential.
Antimicrobial Properties
Research indicates that derivatives of pyridine-sulfonyl chlorides, including this compound, exhibit antibacterial properties. These compounds have been investigated for their ability to interact with various biological targets, making them candidates for further pharmacological studies. For example:
- Antibacterial Activity : Studies have shown that related compounds can inhibit bacterial growth, suggesting a similar potential for this compound .
Antiproliferative Effects
There is emerging evidence that compounds with similar structural features may possess antiproliferative effects against cancer cell lines. A study investigating sulfonylurea derivatives indicated varying degrees of activity against non-small cell lung cancer (NSCLC) and colon cancer cell lines . The introduction of specific substituents influenced the antiproliferative activity significantly.
While specific mechanisms for this compound remain under-researched, related compounds often act through:
- Enzyme Inhibition : Many pyridine derivatives inhibit key enzymes involved in cellular processes, potentially disrupting pathways crucial for cell proliferation and survival.
- Nucleophilic Attack : The sulfonyl chloride group can react with nucleophiles to form sulfonamides, which may exhibit various biological activities .
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with chlorosulfonic acid or phosphorus pentachloride under controlled conditions. This multi-step synthetic route allows for the introduction of specific functional groups while maintaining the integrity of the pyridine structure .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Properties
IUPAC Name |
5,6-dimethylpyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-3-7(12(8,10)11)4-9-6(5)2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKFHTRGPXTRGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.